molecular formula C15H8ClF3N2OS B10916148 (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B10916148
M. Wt: 356.8 g/mol
InChI Key: BRPFVEQKPQWXTP-RMKNXTFCSA-N
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Description

(E)-N~1~-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-thienyl)-2-propenamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-thienyl)-2-propenamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-chloro-5-(trifluoromethyl)phenyl isocyanate.

    Coupling Reaction: The intermediate is then reacted with 2-thiophenecarboxaldehyde in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-thienyl)-2-propenamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-N~1~-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-thienyl)-2-propenamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N~1~-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N~1~-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-thienyl)-2-propenamide is unique due to its combination of functional groups, which confer specific electronic and steric properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H8ClF3N2OS

Molecular Weight

356.8 g/mol

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C15H8ClF3N2OS/c16-12-4-3-10(15(17,18)19)7-13(12)21-14(22)9(8-20)6-11-2-1-5-23-11/h1-7H,(H,21,22)/b9-6+

InChI Key

BRPFVEQKPQWXTP-RMKNXTFCSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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